molecular formula C13H15N5OS2 B12174071 [2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl](thiomorpholin-4-yl)methanone

[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl](thiomorpholin-4-yl)methanone

Cat. No.: B12174071
M. Wt: 321.4 g/mol
InChI Key: NCTBGDBCSVWIKF-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentathiophene core, followed by the introduction of the tetrazole ring through cycloaddition reactions. The final step involves the attachment of the thiomorpholine group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the thiophene core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.

Industry

In industry, the compound’s unique properties could be leveraged for the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone involves its interaction with specific molecular targets. The tetrazole ring and thiophene core can interact with enzymes or receptors, modulating their activity. The thiomorpholine group may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone stands out due to its unique combination of a tetrazole ring, a cyclopentathiophene core, and a thiomorpholine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone (CAS Number: 1219571-55-7) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N5OS2C_{13}H_{15}N_{5}OS_{2}, with a molecular weight of 321.4 g/mol. The structure features a tetrazole ring, a cyclopentathiophene core, and a thiomorpholine moiety, which are key to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅OS₂
Molecular Weight321.4 g/mol
CAS Number1219571-55-7

Anticancer Activity

Tetrazole-containing compounds have been reported to possess anticancer properties. For instance, derivatives have shown inhibition of tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The unique structural features of 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone may contribute to its potential as an anticancer agent through similar mechanisms.

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to biological targets. Additionally, the thiomorpholine group may facilitate better solubility and bioavailability, crucial for therapeutic effectiveness.

Study on Anticancer Effects

A notable study investigated the effects of related tetrazole compounds on cancer cell lines. Results showed that these compounds induced significant cytotoxicity in breast and prostate cancer cells through mitochondrial pathways . While direct evidence for 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone is lacking, the structural similarities suggest it may exhibit comparable effects.

Antimicrobial Study

In another study focusing on antimicrobial activity, various derivatives were tested against multiple pathogens. The results indicated that compounds with similar structural motifs displayed effective inhibition against Staphylococcus aureus and Escherichia coli . This supports the hypothesis that 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone could possess antimicrobial properties.

Properties

Molecular Formula

C13H15N5OS2

Molecular Weight

321.4 g/mol

IUPAC Name

[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H15N5OS2/c19-12(17-4-6-20-7-5-17)11-9-2-1-3-10(9)21-13(11)18-8-14-15-16-18/h8H,1-7H2

InChI Key

NCTBGDBCSVWIKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N3CCSCC3)N4C=NN=N4

Origin of Product

United States

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